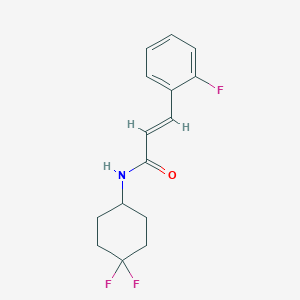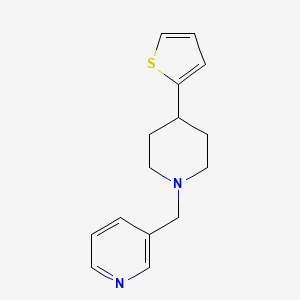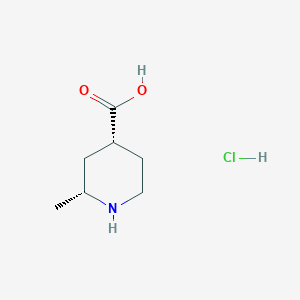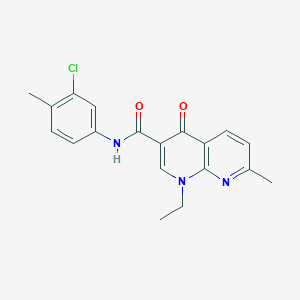![molecular formula C17H18ClN5O2 B2895780 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 900008-67-5](/img/structure/B2895780.png)
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines This compound is notable for its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core, a 3,4-dimethylphenyl group, and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide typically involves multiple steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common route involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazolo[3,4-d]pyrimidine core.
-
Amidation: : The final step involves the reaction of the chlorinated pyrazolo[3,4-d]pyrimidine with butanamide under suitable conditions, often in the presence of a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazolo[3,4-d]pyrimidine core or the butanamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized forms of the pyrazolo[3,4-d]pyrimidine core.
Reduction: Reduced forms of the compound, potentially affecting the carbonyl groups.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing the compound to inhibit enzymes like kinases or bind to nucleotide receptors. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide lies in its specific substitution pattern and the presence of the butanamide group, which can influence its biological activity and chemical reactivity compared to its analogs.
属性
IUPAC Name |
4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-11-5-6-13(8-12(11)2)23-16-14(9-20-23)17(25)22(10-19-16)21-15(24)4-3-7-18/h5-6,8-10H,3-4,7H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYFZXBHWSQRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(1,3-benzoxazol-2-yl)methyl]-4-(2-chloropropanoyl)piperazin-2-one](/img/structure/B2895697.png)
![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)

![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]prop-2-enamide](/img/structure/B2895705.png)

![2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2895710.png)


![N-[(3-methoxyphenyl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895713.png)


![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)
